molecular formula C24H26N4O6 B2528498 N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate CAS No. 1351588-38-9

N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate

Cat. No.: B2528498
CAS No.: 1351588-38-9
M. Wt: 466.494
InChI Key: YDTVOQIBZHUVLY-UHFFFAOYSA-N
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Description

N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate is a useful research compound. Its molecular formula is C24H26N4O6 and its molecular weight is 466.494. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

A study conducted by Yadav et al. (2016) explored the effectiveness of synthesized benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid. These derivatives, including compounds with structural similarities to the queried chemical, demonstrated significant inhibition efficiency, which increased with the concentration of inhibitors. The study employed various techniques like weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to conclude the inhibitors' mixed-type nature. Further analysis through Fourier transform infrared (FTIR) and UV-visible spectroscopy evidenced iron/inhibitors interactions, supported by Scanning electron microscopy (SEM) and atomic force microscopy (AFM) for surface analysis (Yadav et al., 2016).

Antimycobacterial Activity

Lv et al. (2017) designed and synthesized novel imidazo[1,2-a]pyridine-3-carboxamide derivatives with a variety of linkers, including those structurally related to the chemical , to combat drug-sensitive and resistant Mycobacterium tuberculosis strains. The study highlighted compounds 26g and 26h, showing considerable antimycobacterial activity with acceptable safety indices. This research signifies the chemical's structural framework's potential in developing effective antimycobacterial agents (Lv et al., 2017).

Synthetic Methodologies and Pharmaceutical Analysis

  • Zhu et al. (2017) reported on a redox-annulation method that enables the synthesis of polycyclic imidazolidinones from α-ketoamides and cyclic secondary amines, including piperidine, illustrating the utility of piperidine-based compounds in synthesizing complex molecular architectures. This study provides insight into innovative synthetic routes that could leverage the structural characteristics of benzimidazole derivatives for constructing novel chemical entities (Zhu et al., 2017).

  • Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((piperazin-1-yl)methyl)benzamide (NDI). The method highlights the importance of understanding and controlling impurities in pharmaceuticals, where compounds similar to the queried chemical could be of interest (Ye et al., 2012).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with similar compounds have been documented. For instance, certain compounds have been classified as Eye Irrit. 2 - Skin Sens. 1, indicating that they can cause eye irritation and skin sensitization .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in drug therapy . Heterocyclic compounds, such as imidazole-containing compounds, have high chemotherapeutic values and are being explored for the development of novel drugs . Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs .

Biochemical Analysis

Biochemical Properties

N-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzamide oxalate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as kinases and proteases . The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of these enzymes, leading to inhibition or modulation of their activity. Additionally, the piperidine ring can enhance binding affinity through hydrophobic interactions, making this compound a potent modulator of enzymatic activity.

Cellular Effects

The effects of this compound on various cell types are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the proliferation of cancer cells by interfering with the PI3K/Akt signaling pathway, leading to apoptosis. Furthermore, it can alter gene expression profiles by binding to transcription factors or DNA, thereby affecting the transcription of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is often facilitated by the benzimidazole ring, which can interact with key residues in the enzyme’s active site. Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. These interactions can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic flux.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under physiological conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. In vitro studies have demonstrated that prolonged exposure can lead to sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits minimal toxicity and can effectively modulate target enzymes and pathways . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues and its interaction with off-target proteins. Threshold effects have been observed, where a certain concentration is required to achieve therapeutic efficacy without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which hydroxylate the benzimidazole ring . This metabolic transformation can lead to the formation of active or inactive metabolites, which can further interact with various biomolecules. The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites such as ATP, NADH, and pyruvate.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via organic cation transporters and distributed to various cellular compartments. It tends to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects. The distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm and nucleus . In the cytoplasm, it can interact with cytosolic enzymes and signaling proteins, while in the nucleus, it can bind to DNA and transcription factors, influencing gene expression. The localization is directed by specific targeting signals and post-translational modifications, which ensure that the compound reaches its intended sites of action.

Properties

IUPAC Name

N-[2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-2-oxoethyl]benzamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2.C2H2O4/c27-21(14-23-22(28)18-6-2-1-3-7-18)25-12-10-17(11-13-25)15-26-16-24-19-8-4-5-9-20(19)26;3-1(4)2(5)6/h1-9,16-17H,10-15H2,(H,23,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTVOQIBZHUVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)CNC(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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